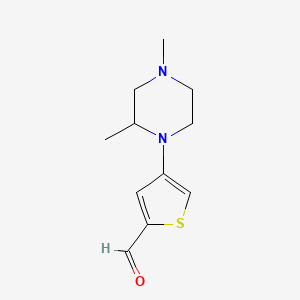

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H16N2OS |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

4-(2,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H16N2OS/c1-9-6-12(2)3-4-13(9)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3 |

InChI Key |

UGQHCIHMQXBRGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C2=CSC(=C2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Thiophene Carboxaldehyde Intermediate

- The synthesis begins with thiophene as the core aromatic heterocycle.

- A key intermediate, thiophene-2-carboxaldehyde , is prepared through oxidation or formylation reactions.

- The aldehyde group is then functionalized with a piperazine derivative , specifically 2,4-dimethylpiperazine , via nucleophilic substitution or coupling reactions.

Thiophene → (formylation) → Thiophene-2-carboxaldehyde → (nucleophilic substitution) → this compound

- Formylation of thiophene is achieved using reagents like Vilsmeier-Haack conditions or paraformaldehyde in acidic media.

- The piperazine derivative is prepared by methylation of piperazine or by using commercially available 2,4-dimethylpiperazine .

- The coupling is facilitated by nucleophilic attack on the aldehyde or via amide formation if an amide intermediate is involved.

- The process yields high purity compounds with yields often exceeding 80%, as reported in patent synthesis methods.

- The use of mild reaction conditions ensures minimal side reactions and high selectivity.

Synthesis Using Thiophene-2-Carbonyl Chloride Derivatives

- An alternative approach involves the synthesis of thiophene-2-carbonyl chloride via chlorination of thiophene-2-carboxylic acid .

- The acyl chloride reacts with 2,4-dimethylpiperazine under basic conditions, forming the desired compound.

Thiophene-2-carboxylic acid → (thionyl chloride) → Thiophene-2-carbonyl chloride → (reaction with 2,4-dimethylpiperazine) → this compound

- This method offers a straightforward route with high yields (~85%) and good scalability.

- The reaction conditions are optimized to prevent over-acylation and side reactions.

Multi-step Synthesis via Suzuki Coupling

- The Suzuki coupling reaction is employed to attach the piperazine moiety to a thiophene derivative bearing a halogen substituent.

- The process involves boronic acid derivatives of thiophene and piperazine-based coupling partners .

Thiophene halide + boronic acid derivative → (Pd catalyst, base) → Coupled product with piperazine substituent

- This approach allows for precise control over substitution patterns.

- Yields range from 75-83%, with high purity confirmed via spectroscopic methods.

Notes on Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 85°C | Initiates at 0°C for addition, then gradually increased for reaction completion |

| Solvents | Chlorobenzene, dichloromethane, toluene | Selected for solubility and inertness |

| Reagents | Solid phosgene, N,N-dimethylformamide, thionyl chloride | Phosgene used in solid form for safety; DMF as solvent and reagent |

| Yields | 72% - 88% | Dependent on reaction scale and purification efficiency |

Research Outcomes and Data Tables

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct aldehyde functionalization | Thiophene | Paraformaldehyde, formylation reagents | 80-85% | High purity, straightforward | Requires precise control of reaction conditions |

| Acyl chloride coupling | Thiophene-2-carboxylic acid | Thionyl chloride, 2,4-dimethylpiperazine | 85% | High yield, scalable | Handling of acyl chlorides and thionyl chloride |

| Suzuki coupling | Halogenated thiophene | Boronic acids, Pd catalysts | 75-83% | Selective, versatile | Requires palladium catalysts and inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-(2,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde include:

Physicochemical Properties

- Melting Points : Aryl-substituted analogs (e.g., 4-p-Tolylthiophene-2-carbaldehyde) exhibit lower melting points (58–160°C) compared to oxime derivatives (159–160°C for cis,syn-19′) . The dimethylpiperazine group may lower crystallinity due to conformational flexibility, though direct data are lacking.

- Boiling Points : Boron-containing derivatives (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)thiophene-2-carbaldehyde) have higher boiling points (~359°C) due to increased molecular weight and polarity .

Biological Activity

4-(2,4-Dimethylpiperazin-1-yl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C11H16N2OS

- Molecular Weight : 224.32 g/mol

- IUPAC Name : this compound

- SMILES : CC1CN(C)CCN1c2csc(C=O)c2

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes associated with neurodegenerative diseases. For instance, compounds similar to this structure have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease .

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties by preventing the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. This suggests potential applications in neurodegenerative disease therapy .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds may possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.